4-[Dibutyl(chloro)stannyl]but-3-en-1-ol
Description
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol is an organotin compound characterized by a but-3-en-1-ol backbone substituted at the 4-position with a dibutyl(chloro)stannyl group. Its molecular formula is C₁₃H₂₇ClOSn, with the tin (Sn) center bonded to two butyl groups, one chlorine atom, and the butenol chain. Organotin compounds are known for their diverse applications, including catalysis, stabilizers in plastics, and bioactive agents .
Properties
CAS No. |
674775-88-3 |
|---|---|
Molecular Formula |
C12H25ClOSn |
Molecular Weight |
339.49 g/mol |
IUPAC Name |
4-[dibutyl(chloro)stannyl]but-3-en-1-ol |
InChI |
InChI=1S/C4H7O.2C4H9.ClH.Sn/c1-2-3-4-5;2*1-3-4-2;;/h1-2,5H,3-4H2;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
InChI Key |
FTVRBYZOBUUBFH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(C=CCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol typically involves the reaction of dibutyltin dichloride with an appropriate butenol derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Scientific Research Applications
4-[Dibutyl(chloro)stannyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[Dibutyl(chloro)stannyl]but-3-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Tin-Containing Analogues
4-[Butyl(dichloro)stannyl]butan-1-ol Structure: Tin is bonded to one butyl group, two chlorine atoms, and a butan-1-ol chain. Key Differences: The absence of a second butyl group and the saturated butanol chain (vs. unsaturated butenol in the target compound) reduce steric bulk and alter reactivity. Physical Properties: Boiling point = 306.9°C; flash point = 139.4°C . Applications: Primarily industrial; safety data emphasize toxicity and handling precautions .
Dibutyl(hexadecanoyloxy)stannyl Hexadecanoate Structure: Tin is bonded to two butyl groups, a hexadecanoyloxy group, and a hexadecanoate chain. Key Differences: Long alkyl chains enhance lipophilicity, favoring membrane interactions in biological systems. Applications: Demonstrated anticancer, antimicrobial, and antituberculosis activities in patent studies .
Non-Tin Butenol Derivatives
(E)-4-(3',4'-Dimethoxyphenyl)but-3-en-1-ol (Compound D)
- Structure : A but-3-en-1-ol chain with a 3,4-dimethoxyphenyl group.
- Key Differences : Lacks tin; aromatic substituents confer antioxidant and anti-inflammatory properties.
- Applications : Encapsulation in niosomes improves stability and skin permeation, with efficacy against subcutaneous inflammation .
1-(4-Chlorophenyl)but-3-en-1-ol
- Structure : A but-3-en-1-ol chain substituted with a 4-chlorophenyl group.
- Key Differences : Chlorine on the aromatic ring enhances electrophilicity; molecular weight = 184.66 g/mol.
- Applications : Used in organic synthesis; PubChem CID: 2757771 .
4-Chloro-3-methylbut-2-en-1-ol
- Structure : Chloro and methyl groups on a but-2-en-1-ol backbone.
- Key Differences : Positional isomerism (double bond at C2 vs. C3) affects hydrogen bonding and solubility.
- Synthesis : High-yield routes (87% and 80%) via optimized protocols .
Stability and Reactivity
- Double Bond Position : The but-3-en-1-ol chain may participate in conjugation or hydrogen bonding, differing from but-2-en-1-ol derivatives like 4-chloro-3-methylbut-2-en-1-ol, which show distinct reactivity in synthesis .
Toxicity and Handling
Organotin compounds, including the target molecule, generally exhibit toxicity. For example, 4-[butyl(dichloro)stannyl]butan-1-ol requires strict handling protocols (e.g., ventilation, protective equipment) due to risks of respiratory and dermal exposure . In contrast, non-tin butenols (e.g., compound D) show lower inherent toxicity but require formulation (e.g., niosomes) for safe biomedical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
